Deacetyl-ganoderic-acid-F is a triterpenoid compound primarily isolated from the medicinal mushroom Ganoderma lucidum, commonly known as reishi or lingzhi. This compound has garnered attention for its potential therapeutic properties, particularly in traditional Chinese medicine, where it has been used to treat conditions such as dizziness and insomnia. Deacetyl-ganoderic-acid-F is classified under the broader category of triterpenoids, which are known for their diverse biological activities and pharmacological potential .
Deacetyl-ganoderic-acid-F is derived from Ganoderma lucidum, a fungus that has been utilized in various cultures for its health benefits. The compound is categorized as a triterpenoid, a class of chemical compounds characterized by their structure, which typically consists of six isoprene units, resulting in a molecular formula of C30H40O8 and a molecular weight of approximately 528.6 g/mol .
The synthesis of Deacetyl-ganoderic-acid-F involves extraction from Ganoderma lucidum through several steps:
The extraction process typically requires controlled temperatures and conditions to maximize yield and purity. The use of various solvents can influence the extraction efficiency, with polar solvents often preferred for extracting polar compounds like triterpenoids.
The molecular structure of Deacetyl-ganoderic-acid-F can be represented by its chemical formula C30H40O8. Its structural features include multiple hydroxyl groups and a complex ring system typical of triterpenoids, contributing to its biological activity.
Deacetyl-ganoderic-acid-F participates in various chemical reactions:
The specific conditions for these reactions can vary significantly based on the desired product and reaction pathway. For instance:
Deacetyl-ganoderic-acid-F exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This mechanism is crucial in regulating inflammation:
Deacetyl-ganoderic-acid-F appears as a powder and has specific solubility characteristics that facilitate its use in various research applications.
Key chemical properties include:
Deacetyl-ganoderic-acid-F is primarily used in scientific research due to its anti-inflammatory properties. Studies have demonstrated its potential in:
Ganoderma lucidum occupies a revered position in traditional East Asian medicine, documented extensively in historical pharmacopoeias. Key aspects include:
Ancient Documentation: The mushroom was first recorded as a superior-grade medicine (上品) in China's earliest medicinal text, the Shen Nong's Herbal Classic (circa 200 BCE-200 CE), indicating its high value and safety profile in traditional contexts. Later compendiums, including Li Shizhen's Compendium of Materia Medica (1596 CE), detailed its applications for treating "dizziness" and "insomnia" – conditions now recognized as potentially linked to neuroinflammation and neurodegeneration [2] [5] [7].
Traditional Preparation and Use: Traditional applications involved decoctions of dried fruiting bodies or preparation as Ganoderma tea, facilitating water-soluble and alcohol-soluble compound extraction. Practitioners specifically prescribed it for neurological symptoms and "calming the spirit" (安神), suggesting an intuitive recognition of its neuroactive properties centuries before scientific validation [2] [5].
Cultural and Medical Integration: Beyond China, Ganoderma lucidum became integral to traditional medical systems in Japan (as Reishi), Korea, and other Asian countries. Its incorporation into revered formulas (e.g., Liu Wei Di Huang Wan for cognitive decline) further underscores its perceived neuroprotective value in ethnomedical contexts [5] [8].
Table 1: Traditional Neurological Applications of Ganoderma lucidum Relevant to DeGA F Research
Traditional Application | Historical Text Reference | Modern Pathological Correlation |
---|---|---|
Treatment of dizziness | Shen Nong's Herbal Classic | Neuroinflammation, cerebrovascular disorders |
Relief of insomnia | Compendium of Materia Medica | Neurotransmitter dysregulation, neurodegeneration |
"Calming the spirit" (安神) | Chinese Materia Medica | Anxiety, cognitive disorders |
Management of debility/weakness | Treatise on Cold Febrile Diseases | Neuronal energy metabolism deficits |
The characterization of DeGA F reflects advancements in phytochemical analysis techniques applied to traditionally used botanicals:
Phytochemical Context: Ganoderma lucidum produces over 400 highly oxygenated lanostane-type triterpenoids, with ganoderic acids constituting the most pharmacologically significant group. DeGA F belongs to the C30 subgroup of these triterpenoids, characterized by a molecular weight of approximately 516.67 g/mol and a tetracyclic lanostane skeleton modified with carboxyl, hydroxyl, and acetyl groups [4] [7].
Isolation Process: DeGA F was first isolated and structurally characterized in 1985 by Komoda and colleagues. Modern isolation typically involves ethanol or methanol extraction of Ganoderma fruiting bodies or spores, followed by chromatographic separation (e.g., silica gel chromatography, HPLC). Advanced techniques like LC-MS/MS-QTOF (Quadrupole Time-of-Flight Mass Spectrometry) now enable precise identification and quantification from complex matrices, revealing its presence alongside structurally similar ganoderic acids (A, B, D, G, H) [2] [3] [9].
Structural Features: DeGA F is distinguished by specific functional group modifications on the lanostane backbone, notably the absence of an acetyl group at a position where related compounds (e.g., ganoderic acid F) possess one. This deacetylation appears critical to its bioactivity profile, particularly regarding blood-brain barrier permeability and interactions with inflammatory signaling proteins [1] [7]. Its structure exemplifies how subtle molecular variations within triterpenoid families significantly influence pharmacological activity.
Ethnopharmacological knowledge guided the targeted investigation of DeGA F's effects on neuroinflammation – a pathological process underlying numerous neurodegenerative conditions:
Microglia Modulation: DeGA F demonstrates potent inhibitory effects on activated microglia – the resident immune cells of the central nervous system. In vitro studies using murine BV-2 microglial cells showed that DeGA F pretreatment (10-50 μM) significantly suppressed lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) expression. This suppression occurred via inhibition of IKK and IκB phosphorylation, preventing nuclear translocation of the transcription factor NF-κB – a master regulator of inflammatory gene expression [1] [2].
Cytokine Regulation: In LPS-stimulated microglia and in vivo models (zebrafish embryos and mice), DeGA F treatment substantially reduced pro-inflammatory cytokine levels, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ELISA analysis revealed dose-dependent decreases in these cytokines both in cell culture supernatants and mouse serum, confirming its systemic anti-inflammatory action [1] [2] [4].
Neuroprotective Efficacy: Beyond isolated cells, DeGA F exhibits neuroprotective effects in whole-organism models. In LPS-challenged mice, it suppressed microglial and astrocyte activation in brain tissue and reduced neural inflammation by inhibiting NF-κB activation. These effects correlate with the traditional use of Ganoderma for neurological symptoms and align with emerging research on neuroinflammation in neurodegeneration. Furthermore, Ganoderma-derived exosome-like nanovesicles (GLENVs) containing DeGA F and related triterpenoids improved cognitive function in 5×FAD Alzheimer's disease mice by reducing amyloid-beta deposition and suppressing the JAK2/STAT3 neuroinflammatory pathway [3] [5] [6].
Table 2: Research Models Demonstrating DeGA F's Neuroactive Properties
Experimental Model | Key Intervention | Major Findings | Reference Mechanism |
---|---|---|---|
BV-2 microglial cells (in vitro) | LPS + DeGA F (10-50 μM) | ↓ NO, ↓ iNOS, ↓ TNF-α, ↓ IL-6 via IKK/IκB phosphorylation inhibition | [1] [2] |
Zebrafish embryos (in vivo) | LPS + DeGA F | Significant inhibition of NO production in neural tissues | [1] |
Mouse neuroinflammation model | LPS (5 mg/kg) + DeGA F (oral) | ↓ Serum TNF-α/IL-6, ↓ microglia/astrocyte activation, ↓ brain NF-κB activation | [1] [2] |
5×FAD Alzheimer's mice | GLENVs (intranasal, 3 months) | ↓ Aβ plaques, ↓ pro-inflammatory cytokines, improved cognition via JAK2/STAT3 inhibition | [3] [6] |
The transition from traditional application to mechanistic understanding illustrates the reverse pharmacology approach: historical use for "dizziness" and "insomnia" guided laboratory investigations revealing DeGA F's specific anti-neuroinflammatory properties. This compound exemplifies how ethnopharmacology can direct the identification and validation of novel therapeutic agents for complex neurological conditions where current pharmaceutical options remain limited [1] [5] [6].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0